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molecular formula C21H27N3O4S B1516344 tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate

tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate

Cat. No. B1516344
M. Wt: 417.5 g/mol
InChI Key: MTRNVOVAVWDYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

Isopropyl alcohol (5.66 L) is cooled to 5° C. and acetyl chloride (941.23 mL, 13.23 mol) is added drop wise (exothermic). The mixture is heated to 45° C., and tert-butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate (460.17 g, 1.10 mol) is added to the reactor in portions. The resulting white suspension is stirred at 45° C. for 1 hour. Most of the solvent is evaporated to give a wet, off-white solid, which is dissolved in trifluoroacetic acid (2.76 L, 36.52 mol). The resulting dark solution is heated to 70° C. and stirred at this temperature for 1 hour. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is azeotroped with toluene (2×2.5 L) to give a light brown solid. The residue is dissolved in 2 M aq. HCl solution (4.6 L) and DCM (4.6 L) and stirred vigorously at 40° C. for 30 minutes until full dissolution. The mixture is cooled to room temperature and separated. The aqueous layer is washed with DCM (2×500 mL). The acidic aqueous layer is cooled to 5° C. and the pH is adjusted to 10.5 by the addition of 50% wt/wt aq. NaOH solution. The mixture is cooled to 10° C. and a solution of BOC2O (252.57 g, 1.16 mol) in tetrahydrofuran (2.30 L) is added slowly. The mixture is stirred for 5 minutes and warmed to 25° C. and then stirred 1 hour longer. MTBE (2 L) is added and the resulting phases are separated. The aqueous layer is extracted with MTBE (2×1 L) and the combined organic layers are washed with brine solution (2 L), dried over MgSO4, filtered, and evaporated under reduced pressure to give the crude product as an off-white solid (347.2 g). The crude solid is dissolved in boiling 7:3 v/v isohexane/ethyl acetate (2.8 L) and the resulting clear solution is allowed to slowly cool to room temperature and then cooled in an ice-bath. The resulting white suspension is filtered and washed with cold 7:3 isohexane:ethyl acetate. The white solid is dried under vacuum and nitrogen for 2 days to give the title compound as a white solid (291.30 g, 88.9%). ES/MS (m/e): 298 (M+H).
Quantity
941.23 mL
Type
reactant
Reaction Step One
Quantity
5.66 L
Type
solvent
Reaction Step Two
Quantity
2.76 L
Type
reactant
Reaction Step Four
Name
Quantity
252.57 g
Type
reactant
Reaction Step Five
Quantity
2.3 L
Type
solvent
Reaction Step Five
Name
isohexane ethyl acetate
Quantity
2.8 L
Type
reactant
Reaction Step Six
Name
Quantity
4.6 L
Type
solvent
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
Quantity
4.6 L
Type
solvent
Reaction Step Nine
Yield
88.9%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[S:5]1[C:9]([C:10]23[CH2:17][N:16]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15][CH:14]2[CH2:13][O:12][N:11]3CC2C=CC(OC)=CC=2)=[CH:8][CH:7]=[N:6]1.FC(F)(F)C(O)=O.O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.CCCC(C)C.C(OCC)(=O)C>Cl.O1CCCC1.CC(OC)(C)C.C(Cl)Cl.C(O)(C)C>[S:5]1[C:9]([C:10]23[CH2:17][N:16]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15][CH:14]2[CH2:13][O:12][NH:11]3)=[CH:8][CH:7]=[N:6]1 |f:4.5|

Inputs

Step One
Name
Quantity
941.23 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
5.66 L
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
460.17 g
Type
reactant
Smiles
S1N=CC=C1C12N(OCC1CN(C2)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC
Step Four
Name
Quantity
2.76 L
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
252.57 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
2.3 L
Type
solvent
Smiles
O1CCCC1
Step Six
Name
isohexane ethyl acetate
Quantity
2.8 L
Type
reactant
Smiles
CCCC(C)C.C(C)(=O)OCC
Step Seven
Name
Quantity
4.6 L
Type
solvent
Smiles
Cl
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)(C)OC
Step Nine
Name
Quantity
4.6 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The resulting white suspension is stirred at 45° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to give a wet, off-white solid, which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark solution is heated to 70° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is azeotroped with toluene (2×2.5 L)
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous layer is washed with DCM (2×500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The acidic aqueous layer is cooled to 5° C.
ADDITION
Type
ADDITION
Details
the pH is adjusted to 10.5 by the addition of 50% wt/wt aq. NaOH solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred 1 hour longer
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with MTBE (2×1 L)
WASH
Type
WASH
Details
the combined organic layers are washed with brine solution (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as an off-white solid (347.2 g)
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The resulting white suspension is filtered
WASH
Type
WASH
Details
washed with cold 7:3 isohexane
CUSTOM
Type
CUSTOM
Details
The white solid is dried under vacuum and nitrogen for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1N=CC=C1C12NOCC1CN(C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 291.3 g
YIELD: PERCENTYIELD 88.9%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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